molecular formula C11H12N2O3 B3025251 1,3-Bis(furan-2-ylmethyl)urea CAS No. 39200-98-1

1,3-Bis(furan-2-ylmethyl)urea

Cat. No.: B3025251
CAS No.: 39200-98-1
M. Wt: 220.22 g/mol
InChI Key: KBUJZXRBTOBXKN-UHFFFAOYSA-N
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Description

1,3-Bis(furan-2-ylmethyl)urea is a compound that belongs to the class of urea derivatives. It is characterized by the presence of two furan rings attached to a urea moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

1,3-Bis(furan-2-ylmethyl)urea has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect the activities of enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT) . It also interacts with antioxidants including catalase (CAT), superoxide dismutase (SOD), reduced glutathione (GSH), nitric oxide (NO), and glutathione transferase (GST) .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to cause changes in the serum activities of ALT, ALP, and GGT, and significantly reduce AST activity . These changes indicate potential hepatotoxicity and nephrotoxicity .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound was administered intraperitoneally to albino rats for 28 days at varied concentrations . Over this period, significant changes were observed in the activities of various enzymes and antioxidants .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At varied concentrations (12.5, 25, and 50 mg/kg body weight), it was found to cause significant changes in the serum activities of ALT, ALP, and GGT, and significantly reduce AST activity . These changes indicate potential hepatotoxicity and nephrotoxicity .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully understood. It is known to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(furan-2-ylmethyl)urea can be synthesized through the reaction of furfural with urea in the presence of an acid catalyst. The reaction typically involves refluxing furfural and urea in glacial acetic acid, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(furan-2-ylmethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield various furan-based alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(furan-2-ylmethyl)urea is unique due to its specific combination of furan rings and urea moiety, which imparts distinct chemical and biological properties. Its potential as an antimicrobial agent and its versatility in chemical synthesis make it a valuable compound for further research and development .

Properties

IUPAC Name

1,3-bis(furan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11(12-7-9-3-1-5-15-9)13-8-10-4-2-6-16-10/h1-6H,7-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUJZXRBTOBXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304602
Record name 1,3-bis(furan-2-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39200-98-1
Record name NSC166445
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(furan-2-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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